molecular formula C10H13NO3 B12982841 4-(1-Amino-2-hydroxyethyl)-2-methylbenzoic acid

4-(1-Amino-2-hydroxyethyl)-2-methylbenzoic acid

Cat. No.: B12982841
M. Wt: 195.21 g/mol
InChI Key: YMIXJCICGJIRGH-UHFFFAOYSA-N
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Description

4-(1-Amino-2-hydroxyethyl)-2-methylbenzoic acid is an organic compound that features a benzene ring substituted with an amino group, a hydroxyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-hydroxyethyl)-2-methylbenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylbenzoic acid.

    Nitration: The 2-methylbenzoic acid undergoes nitration to introduce a nitro group at the para position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Hydroxylation: The amino group is then hydroxylated to introduce the hydroxyl group, typically using a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-hydroxyethyl)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, using reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of 4-(1-Amino-2-oxoethyl)-2-methylbenzoic acid.

    Reduction: Formation of 4-(1-Amino-2-hydroxyethyl)-2-methylbenzyl alcohol.

    Substitution: Formation of N-acyl or N-alkyl derivatives of this compound.

Scientific Research Applications

4-(1-Amino-2-hydroxyethyl)-2-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-hydroxyethyl)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.

    Pathways Involved: It may influence biochemical pathways related to inflammation, microbial growth, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Amino-2-hydroxyethyl)phenol: Similar structure but lacks the carboxylic acid group.

    4-(2-Hydroxyethyl)phenol: Similar structure but lacks the amino group.

    2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl)acetamide: Contains an indole ring instead of a benzene ring.

Uniqueness

4-(1-Amino-2-hydroxyethyl)-2-methylbenzoic acid is unique due to the presence of both an amino group and a hydroxyl group on the benzene ring, along with a carboxylic acid group

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

4-(1-amino-2-hydroxyethyl)-2-methylbenzoic acid

InChI

InChI=1S/C10H13NO3/c1-6-4-7(9(11)5-12)2-3-8(6)10(13)14/h2-4,9,12H,5,11H2,1H3,(H,13,14)

InChI Key

YMIXJCICGJIRGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(CO)N)C(=O)O

Origin of Product

United States

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